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molecular formula C11H11NO3S B8801293 2-(Benzenesulfonyl)-3-ethoxyprop-2-enenitrile

2-(Benzenesulfonyl)-3-ethoxyprop-2-enenitrile

Cat. No. B8801293
M. Wt: 237.28 g/mol
InChI Key: PUKBSEPGZUQYAT-UHFFFAOYSA-N
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Patent
US05545515

Procedure details

A solution of (phenylsulfonyl)acetonitrile (10.5 g, 0.089 mol) in triethyl orthoformate (21 mL, 0.14 mol) and acetic anhydride (21 mL, 0.2 mol) was heated at 160° C. with removal of ethyl acetate (35 mL). The dark oily residue was dissolved in methanol (60 mL) and the solution was concentrated and recrystallized from hexanes/ethyl acetate to yield (11.98 g, 78%) of the desired product.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][C:11]#[N:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:13](OCC)(OCC)[O:14][CH2:15][CH3:16].C(OC(=O)C)(=O)C.C(OCC)(=O)C>CO>[CH2:15]([O:14][CH:13]=[C:10]([S:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)(=[O:8])=[O:9])[C:11]#[N:12])[CH3:16]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC#N
Name
Quantity
21 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from hexanes/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=C(C#N)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.98 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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